![molecular formula C16H14FN3O2 B5819778 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5819778.png)
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamide derivatives and has been shown to possess a range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it has been shown to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation. In addition, it has been shown to modulate the activity of ion channels and receptors in the central nervous system, which may contribute to its anticonvulsant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. It has also been shown to possess a range of biochemical and physiological effects, which make it a useful tool for studying the mechanisms of inflammation, pain, and neurodegeneration. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which may limit its bioavailability in vivo. In addition, its precise mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential direction is to further investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could focus on elucidating the precise mechanism of action of this compound, which may lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide involves the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride to form 4-fluoroacetophenone oxime. The oxime is then reacted with ethyl chloroformate to form ethyl 4-fluoro-phenylacetate. The ester is then hydrolyzed to form 4-fluoro-phenylacetic acid, which is then reacted with 2-pyridinemethanol to form the corresponding amide. Finally, the amide is cyclized with hydroxylamine hydrochloride to form the isoxazole ring.
Scientific Research Applications
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-6-4-11(5-7-12)14-9-15(22-20-14)16(21)19-10-13-3-1-2-8-18-13/h1-8,15H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECRBQTKKCRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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